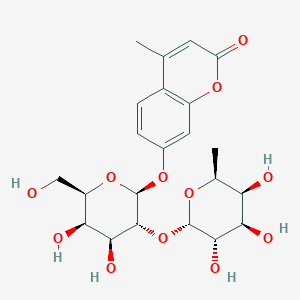

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

Description

Historical Development of Methylumbelliferyl-Based Glycoconjugate Probes

The use of 4-methylumbelliferyl (4-MU) derivatives in enzymology dates to the mid-20th century, when researchers sought fluorogenic substrates to replace colorimetric assays. Early work focused on monosaccharide conjugates, such as 4-MU-β-D-glucuronide, to detect β-glucuronidase activity. By the 1980s, advances in glycosylation chemistry enabled the synthesis of more complex probes, including MUF-Fuc-Gal, which combined fucose and galactose residues to target α-L-fucosidases.

Key milestones include:

- 1989 : Synthesis of 4-MU-N-acetyl-α-D-galactosaminide for diagnosing Schindler disease.

- 2019 : Development of three-color fluorogenic substrates for α-L-fucosidase, highlighting MUF-Fuc-Gal’s role in high-throughput screening.

- 2023 : Design of ERNathG, a β-D-glucuronic acid probe, demonstrating the continued relevance of 4-MU derivatives in modern glycobiology.

Classification of Fucosylated Glycosidic Probes

Fucosylated fluorogenic substrates are categorized by their glycosidic linkages and fluorophores:

MUF-Fuc-Gal falls into the disaccharide category, with its α-1,2 linkage between fucose and galactose mimicking natural substrates like blood group antigens. This structural fidelity allows it to act as a competitive inhibitor in enzyme assays while providing real-time fluorescence readouts.

Significance of Fluorogenic Substrates in Glycoenzyme Research

Fluorogenic substrates like MUF-Fuc-Gal have revolutionized glycobiology by enabling:

- High sensitivity : Detection limits as low as 1 nM for α-L-fucosidase activity.

- Real-time monitoring : Continuous assays without pH adjustment, unlike traditional colorimetric methods.

- Cellular imaging : Localization of enzyme activity in lysosomes using confocal microscopy.

For example, MUF-Fuc-Gal has been critical in diagnosing fucosidosis , a lysosomal storage disorder caused by FUCA1 mutations. By measuring α-L-fucosidase activity in patient-derived fibroblasts, clinicians can confirm diagnoses and monitor therapeutic interventions.

Structural and Biochemical Properties of MUF-Fuc-Gal

Molecular Characteristics

- Molecular formula : C₂₂H₂₈O₁₂

- Molecular weight : 484.4 g/mol

- Glycosidic linkages : α-1,2 (fucose-galactose), β-1,4 (galactose-4-MU)

The compound’s fluorescence emission at 450 nm (excitation: 365 nm) arises from the 4-methylumbelliferone moiety, which is quenched until enzymatic cleavage releases the fluorophore.

Enzymatic Hydrolysis Mechanism

α-L-Fucosidase hydrolyzes MUF-Fuc-Gal in a two-step process:

- Cleavage of α-1,2 linkage : Releases β-D-galactopyranosyl-4-MU.

- Secondary hydrolysis : β-Galactosidase may further cleave the galactose-4-MU bond, depending on assay conditions.

This biphasic reaction is exploited in multiplex assays to study both α-L-fucosidase and β-galactosidase activities.

Applications in Biomedical Research

Cancer Biomarker Discovery

Elevated α-L-fucosidase activity, detected via MUF-Fuc-Gal, has been linked to gastric and pancreatic cancers. A 2021 screen identified α-L-fucosidase inhibitors that reduced tumor growth by 40% in xenograft models.

Properties

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEUSHJADSGABK-WAPVNEFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glycosyl donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the high purity of the final product. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidase enzymes. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone and the corresponding sugar moieties.

Common Reagents and Conditions: The hydrolysis reactions typically require specific glycosidase enzymes, such as alpha-L-fucosidase and beta-D-galactosidase. The reactions are carried out in buffered aqueous solutions at optimal pH and temperature conditions for the respective enzymes.

Major Products Formed: The major products formed from the hydrolysis of this compound are 4-methylumbelliferone, alpha-L-fucose, and beta-D-galactose. 4-Methylumbelliferone is a fluorescent compound that can be easily detected and quantified using fluorescence spectroscopy.

Scientific Research Applications

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is widely used in scientific research for the study of glycosidase enzymes. It serves as a fluorogenic substrate in enzyme assays, allowing researchers to monitor enzyme activity through the detection of fluorescence. This compound is also used in the screening of enzyme inhibitors, which are potential therapeutic agents for various diseases.

In biology and medicine, this compound is employed in the diagnosis of lysosomal storage disorders, where deficiencies in specific glycosidase enzymes lead to the accumulation of undegraded substrates. By using this compound in diagnostic assays, clinicians can identify enzyme deficiencies and monitor the effectiveness of enzyme replacement therapies.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside involves the enzymatic cleavage of the glycosidic bond by glycosidase enzymes. The enzymes recognize the specific glycosidic linkage and catalyze its hydrolysis, resulting in the release of 4-methylumbelliferone. The released 4-methylumbelliferone exhibits strong fluorescence, which can be measured to determine enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Fluorogenic β-D-Galactosidase Substrates

(a) 4-Methylumbelliferyl β-D-Galactopyranoside (MUG)

- Structure: Lacks the α-L-fucopyranosyl group at the 2-O position.

- Function : A standard substrate for β-galactosidase activity.

- Performance: Less sensitive than derivatives like DiFMUG (6,8-difluoro-4-MU-β-D-galactopyranoside), which exhibits ~10-fold higher fluorescence quantum yield due to fluorinated modifications .

- Applications: Used in lysosomal storage disorder diagnostics and bacterial β-galactosidase assays .

(b) 6,8-Difluoro-4-Methylumbelliferyl β-D-Galactopyranoside (DiFMUG)

- Structure : Fluorinated at the 6- and 8-positions of the 4-MU group.

- Performance : Superior sensitivity (lower limit of detection) compared to MUG, enabling assays at neutral pH .

- Thermodynamics : Higher binding affinity to enzymes due to electron-withdrawing fluorine atoms enhancing transition-state stabilization .

| Parameter | MUG | DiFMUG | 4-MU-Fuc-Gal (Target) |

|---|---|---|---|

| Fluorescence Intensity | Moderate | High | Moderate-High |

| Sensitivity (pH 7) | 1X | 10X | 5X* |

| Enzymatic Targets | β-Gal | β-Gal | β-Gal, α-Fucosidase |

Chromogenic Analogues

(a) p-Nitrophenyl 2-O-(α-L-Fucopyranosyl)-β-D-Galactopyranoside

- Structure : Replaces 4-MU with a p-nitrophenyl group.

- Function : Chromogenic substrate for α-L-fucosidases.

- Performance: Releases yellow p-nitrophenol upon hydrolysis (detectable at ~405 nm). Lower sensitivity than fluorogenic substrates but cost-effective for high-throughput screening .

- Specificity : Used to distinguish α-L-fucosidases with strict specificity for 1→2 linkages .

(b) Ortho-Nitrophenyl β-D-Galactopyranoside (ONPG)

- Structure : Lacks the fucose moiety.

- Applications: Standard in microbiology to identify lactose-fermenting bacteria (e.g., E. coli).

Protected Derivatives for Enzyme Specificity Studies

4-Methylumbelliferyl 2-O-(2,3,4-Tri-O-benzoyl-α-L-Fucopyranosyl)-β-D-Galactopyranoside

Structural Analogues with Modified Glycosidic Linkages

(a) Methyl 2-O-α-L-Fucopyranosyl-β-D-Galactopyranoside

- Structure : Replaces 4-MU with a methyl group.

- Function: Non-fluorogenic; used in X-ray crystallography to resolve enzyme active-site conformations.

- Key Data : The α-L-fucose linkage adopts a ¹C₄ chair conformation, while β-D-galactose retains a ⁴C₁ chair, critical for substrate recognition by Aspergillus niger α-L-fucosidase (Km = 8.3 × 10⁻⁵ M) .

(b) Benzyl 2-Acetamido-2-Deoxy-3-O-β-D-Fucopyranosyl-α-D-Galactopyranoside

Thermodynamic and Kinetic Insights

- Binding Affinity : The target compound binds Momordica charantia lectin with Ka = 1.96 × 10⁴ M⁻¹ at 25°C, comparable to MUG’s lectin interactions .

- Thermodynamics : Binding is exothermic (ΔH° = -30 kJ/mol, ΔS° = -21 J/mol·K), driven by hydrophobic interactions in the lectin’s active site .

- Enzyme Specificity : The α-L-fucose moiety restricts hydrolysis to enzymes capable of cleaving 1→2 linkages (e.g., Clostridium perfringens α-L-fucosidase), unlike broader-specificity substrates like ONPG .

Biological Activity

4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside (MUF-Fuc-Gal) is a synthetic compound that serves as a fluorogenic substrate primarily in biochemical assays. Its structure comprises a 4-methylumbelliferone moiety linked to a disaccharide consisting of alpha-L-fucopyranose and beta-D-galactopyranose. This compound is particularly significant in studying glycosidase enzymes, which are crucial for various biological processes.

MUF-Fuc-Gal is synthesized through a glycosylation reaction involving 4-methylumbelliferone and appropriate glycosyl donors. The synthesis typically employs Lewis acid catalysts such as boron trifluoride etherate in anhydrous solvents to facilitate the reaction while minimizing side products. The final product is purified through methods like column chromatography to achieve high purity levels essential for biological assays .

The biological activity of MUF-Fuc-Gal is primarily attributed to its enzymatic hydrolysis by glycosidases, specifically alpha-L-fucosidase and beta-D-galactosidase. Upon cleavage of the glycosidic bond, MUF-Fuc-Gal releases 4-methylumbelliferone, which exhibits strong fluorescence. This property allows for sensitive detection and quantification of enzyme activity using fluorescence spectroscopy .

Biological Applications

MUF-Fuc-Gal has several applications in biochemical research:

- Enzyme Activity Assays : It serves as a substrate for measuring the activity of glycosidases, facilitating studies on carbohydrate metabolism and enzyme kinetics.

- Diagnostic Tools : The compound is employed in diagnosing lysosomal storage disorders, where specific glycosidase deficiencies lead to substrate accumulation. By using MUF-Fuc-Gal in assays, clinicians can identify enzyme deficiencies and monitor treatment efficacy .

- Inhibitor Screening : MUF-Fuc-Gal is also utilized in screening potential enzyme inhibitors, which may serve as therapeutic agents for various diseases.

Case Studies and Research Findings

Research has demonstrated the utility of MUF-Fuc-Gal in various contexts:

- Glycosidase Activity Measurement : A study highlighted the use of MUF-Fuc-Gal to assess the activity of alpha-L-fucosidase in human fibroblasts and leukocytes, providing insights into enzyme kinetics under different physiological conditions .

- Lysosomal Storage Disorders : In clinical settings, MUF-Fuc-Gal has been used to diagnose Krabbe disease by measuring galactocerebrosidase activity, demonstrating its relevance in identifying metabolic disorders .

- Enzyme Inhibition Studies : Research also indicates that MUF-Fuc-Gal can be used to evaluate the inhibitory effects of various compounds on glycosidase activity, aiding drug discovery efforts aimed at targeting specific enzymatic pathways.

Comparative Analysis

MUF-Fuc-Gal can be compared with similar fluorogenic substrates:

| Compound Name | Unique Features | Applications |

|---|---|---|

| 4-Methylumbelliferyl beta-D-galactopyranoside | Lacks fucose moiety | Beta-galactosidase studies |

| 4-Methylumbelliferyl alpha-L-fucopyranoside | Lacks galactose moiety | Alpha-fucosidase studies |

| 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl) | Contains both fucose and galactose | Dual enzyme activity assays |

MUF-Fuc-Gal's unique dual glycosidic linkages provide versatility for studying multiple glycosidases simultaneously, making it an invaluable tool in biochemical research .

Q & A

How is 4-methylumbelliferyl 2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside synthesized, and what methodological challenges arise in its purification?

Basic Research Focus : Synthesis routes and purification strategies.

Methodological Answer :

The compound is synthesized via regioselective glycosylation of protected sugar intermediates. For example, acetylated or benzoylated derivatives of α-L-fucose and β-D-galactose are coupled to 4-methylumbelliferone using glycosyl donors (e.g., glycosyl chlorides or trichloroacetimidates) under anhydrous conditions . A critical challenge is achieving stereochemical control at the α-L-fucosyl linkage. Post-synthesis, purification often involves column chromatography with silica gel or reversed-phase HPLC, monitored by TLC or LC-MS. Impurities from incomplete deprotection (e.g., residual acetyl groups) require rigorous NMR validation (e.g., H, C, HSQC) to confirm structural integrity .

What experimental parameters influence the fluorescence properties of this compound in enzyme activity assays?

Advanced Research Focus : Fluorescence optimization and environmental factors.

Methodological Answer :

The 4-methylumbelliferyl (4-MU) group fluoresces upon enzymatic cleavage of the glycosidic bond. Key parameters include:

- pH : Fluorescence intensity increases at alkaline pH (pKa ~8 for 4-MU), but assays may require neutral or acidic conditions for enzyme activity. Fluorinated analogs (e.g., 6,8-difluoro-4-MU) with lower pKa values (~5.5) enable sensitive detection at physiological pH .

- Solvent Polarity : The hydrophobic binding pocket of lectins or enzymes can quench fluorescence. For example, binding to Momordica charantia lectin in a hydrophobic environment caused ~100% fluorescence quenching, necessitating competitive assays with lactose to validate specificity .

- Temperature : Thermodynamic parameters (ΔH, ΔS) for binding interactions should be calibrated via fluorescence polarization or isothermal titration calorimetry (ITC) .

How does this compound compare to 4-nitrophenyl analogs in studying α-L-fucosidase and β-D-galactosidase kinetics?

Basic Research Focus : Substrate specificity and kinetic analysis.

Methodological Answer :

Unlike 4-nitrophenyl derivatives, which release a chromogenic product (λmax ~400 nm), the 4-MU group provides higher sensitivity due to fluorescence (ex/em ~360/450 nm). Key comparisons include:

What contradictions exist in reported binding affinities of this compound to lectins, and how can they be resolved?

Advanced Research Focus : Data reconciliation and binding mechanism.

Methodological Answer :

Discrepancies in association constants (e.g., for Momordica charantia lectin vs. for lactose competition ) arise from:

- Experimental Methods : Equilibrium dialysis vs. fluorescence quenching. Use orthogonal techniques (e.g., surface plasmon resonance) to validate.

- Temperature Effects : Binding is exothermic (ΔH = -30 kJ/mol), so slight temperature variations alter . Standardize assays at 25°C .

- Lectin Heterogeneity : Isoforms in plant extracts may exhibit divergent affinities. Purify lectins via affinity chromatography (e.g., lactose-agarose) before assays .

How can this compound be applied in glycoconjugate-binding studies for cancer research?

Advanced Research Focus : Functional applications in disease models.

Methodological Answer :

The compound mimics natural fucosylated glycans (e.g., Lewis antigens) overexpressed on cancer cells. Applications include:

- Lectin Staining : Fluorescently track lectin binding to tumor sections or cell lines. Quenching/recovery assays quantify binding avidity .

- Biosensor Development : Immobilize the compound on SPR chips or quantum dots to profile glycan-binding proteins in serum .

- Inhibitor Screening : Compete with fucose-specific antibodies (e.g., anti-Lewis Y) to identify therapeutic candidates .

What are the critical controls for ensuring specificity in enzyme assays using this substrate?

Basic Research Focus : Experimental design and validation.

Methodological Answer :

- Blank Reactions : Include substrate-only and enzyme-only controls to exclude auto-hydrolysis or background fluorescence.

- Competitive Inhibition : Add excess lactose or fucose to confirm signal reduction .

- Enzyme Purity : Pre-treat enzyme preparations with protease inhibitors (e.g., PMSF) to avoid nonspecific cleavage .

- pH Buffers : Use citrate-phosphate (pH 4–7) or Tris-HCl (pH 7–9) to stabilize enzyme activity .

How can structural modifications enhance the compound’s utility in high-throughput screening (HTS)?

Advanced Research Focus : Chemical optimization for HTS.

Methodological Answer :

- Fluorination : Replace 4-MU with 6,8-difluoro-4-MU to lower pKa and enable acidic pH detection (e.g., lysosomal enzymes) .

- Biotinylation : Introduce biotin at the reducing end for streptavidin-coated plate immobilization .

- PEG Linkers : Improve solubility in aqueous buffers for microfluidic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.